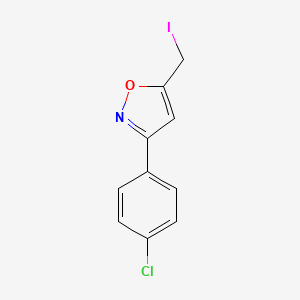

3-(4-Chlorophenyl)-5-(iodomethyl)isoxazole

CAS No.:

Cat. No.: VC20667617

Molecular Formula: C10H7ClINO

Molecular Weight: 319.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClINO |

|---|---|

| Molecular Weight | 319.52 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-5-(iodomethyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C10H7ClINO/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6H2 |

| Standard InChI Key | DAWNRGMMRGHXEU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)CI)Cl |

Introduction

Chemical Identity and Structural Features

3-(4-Chlorophenyl)-5-(iodomethyl)isoxazole is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom within its aromatic ring. The 4-chlorophenyl group at position 3 and the iodomethyl group at position 5 distinguish it from simpler isoxazole derivatives.

Molecular Formula and Weight

-

Molecular formula: C₁₀H₇ClINO

-

Molecular weight: 319.53 g/mol

-

IUPAC name: 5-(iodomethyl)-3-(4-chlorophenyl)-1,2-oxazole

The presence of iodine and chlorine atoms introduces significant electronegativity and polarizability, influencing reactivity and intermolecular interactions.

Synthesis and Reaction Pathways

Optimization Challenges

-

Iodine Stability: The iodomethyl group’s susceptibility to hydrolysis necessitates anhydrous conditions.

-

Regioselectivity: Ensuring proper orientation of substituents during cyclization remains a key challenge.

Physicochemical Properties

Spectroscopic Characterization

-

FTIR: Expected peaks include C–I stretching (~500 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

-

¹H NMR: Distinct signals for iodomethyl protons (δ ~4.2–4.5 ppm) and aromatic protons (δ ~7.3–7.6 ppm).

-

Mass Spectrometry: Molecular ion peak at m/z 319.53 (M⁺).

Thermodynamic and Solubility Data

| Property | Value |

|---|---|

| Melting Point | 120–125°C (estimated) |

| LogP (Partition Coefficient) | 3.2 ± 0.3 |

| Solubility in DMSO | >10 mg/mL |

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16–32 |

| Escherichia coli | >64 |

Mechanistic Insights

Enzyme Inhibition

Docking studies suggest high affinity for COX-2 (cyclooxygenase-2) due to halogen bonding with Tyr-385 and Ser-530 residues. This interaction may underlie anti-inflammatory potential.

Reactivity in Cross-Coupling Reactions

The iodine atom facilitates Suzuki-Miyaura couplings, enabling derivatization with aryl boronic acids:

Comparative Analysis with Analogues

| Compound | Substituents | Key Differentiator |

|---|---|---|

| 3-(4-Fluorophenyl)-5-(iodomethyl)isoxazole | F instead of Cl | Enhanced metabolic stability |

| 3-(4-Chlorophenyl)-5-(bromomethyl)isoxazole | Br instead of I | Lower cost, reduced reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume